(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted using computational chemistry .Scientific Research Applications
Pharmaceuticals and Drug Development
Paracetamol (Acetaminophen) Synthesis: The compound plays a crucial role in the mechanochemical hydrogenation of 4-nitrophenol, leading to the production of paracetamol (acetaminophen) . This one-pot process combines hydrogenation and acetylation, enhancing paracetamol selectivity while minimizing side reactions. The use of a ball mill reactor and Pd/C catalyst improves yield and process efficiency.
Stability and Hydrolysis: However, it’s essential to consider the stability of boronic pinacol esters, including this compound. Boronic acids and their esters are promising for drug design, but they can be marginally stable in water. Hydrolysis kinetics depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis accelerates, impacting their suitability for pharmacological purposes .
Materials Science and Organic Synthesis
- Polymerization and Stabilization : Incorporating this compound into polymers or hybrid materials can enhance their properties. For instance, introducing N-aminoformyl-2-prop-2-enoyl-4-pentenamide (Apronal) into perovskite precursors via thermal cross-linking forms a polymer (P-Apronal). This interaction with shallow defects improves crystallinity and reduces lattice strain, ultimately enhancing long-term stability and device performance .
Bioorganic Chemistry and Peptide Synthesis
- Coupling Reagent : The crystalline stable reagent 4-acetamidophenyl triflimide (AITF) , derived from this compound, serves as an efficient coupling agent for peptide, amide, and ester synthesis under mild conditions . Its use minimizes side reactions and promotes high yields.
Natural Product Synthesis
- Triterpenoid Alkaloids : Researchers have explored the total synthesis of complex triterpenoid alkaloids using this compound as a key intermediate . These alkaloids exhibit diverse biological activities and are of interest in drug discovery.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSFCCMQSJOIY-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate |
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